molecular formula C10H15NO2S B14290514 N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide CAS No. 138468-14-1

N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide

Cat. No.: B14290514
CAS No.: 138468-14-1
M. Wt: 213.30 g/mol
InChI Key: RQEWVXFMWZGVOB-UHFFFAOYSA-N
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Description

N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide is an organic compound with a complex structure that includes a methyl group, a phenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

    Oxidation: Oxidized derivatives of the phenyl group.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism by which N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylphenethylamine: Shares a similar methylphenyl structure but lacks the sulfonamide group.

    N-Methyl-2-pyrrolidone: Contains a methyl group and a nitrogen atom but has a different overall structure.

    N-Methyl-N-nitroso-2-phenylethylamine: Similar in having a methyl and phenyl group but differs in the presence of a nitroso group.

Uniqueness

N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.

Properties

CAS No.

138468-14-1

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

N-methyl-N-[(2-methylphenyl)methyl]methanesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-9-6-4-5-7-10(9)8-11(2)14(3,12)13/h4-7H,8H2,1-3H3

InChI Key

RQEWVXFMWZGVOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C)S(=O)(=O)C

Origin of Product

United States

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